Irigenol
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Overview
Description
Irigenol: is a naturally occurring hexahydroxy flavonoid derived from plants, particularly those in the Leguminosae family . It is known for its biological activity, including its role as an inhibitor of regulator of G-protein signaling 17 (RGS17) . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of irigenol involves several steps, starting from commercially available precursors. One common synthetic route includes the use of carene as a starting material, which undergoes a series of reactions including chlorination, ozonolysis, and radical reduction . The intermediate compounds are then subjected to aldol reactions, Pauson-Khand cyclization, and pinacol rearrangement to form the final this compound structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Irigenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like osmium tetroxide (OsO4) to introduce hydroxyl groups.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound structure using reagents like N-chlorosuccinimide (NCS).
Common reagents and conditions used in these reactions include:
Oxidizing agents: Osmium tetroxide (OsO4), selenium dioxide (SeO2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: N-chlorosuccinimide (NCS), bromine (Br2)
Major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound.
Scientific Research Applications
Irigenol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and its reactivity.
Mechanism of Action
The mechanism of action of irigenol involves its interaction with molecular targets such as RGS17. This compound inhibits the activity of RGS17, which regulates G-protein signaling pathways . This inhibition can modulate various cellular processes, including cell proliferation and apoptosis, making this compound a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Irigenol is unique among flavonoids due to its specific inhibition of RGS17. Similar compounds include other hexahydroxy flavonoids and derivatives such as:
Quercetin: A flavonoid with antioxidant properties but different molecular targets.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities but distinct mechanisms of action.
Myricetin: A flavonoid with similar hydroxylation patterns but different biological activities.
This compound’s specificity for RGS17 inhibition sets it apart from these similar compounds, highlighting its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C15H10O8 |
---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
5,6,7-trihydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-7-1-5(2-8(17)13(7)20)6-4-23-10-3-9(18)14(21)15(22)11(10)12(6)19/h1-4,16-18,20-22H |
InChI Key |
DFURNQJNFBMYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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